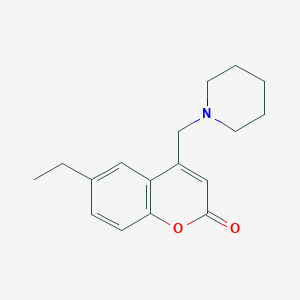

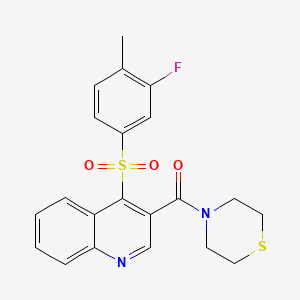

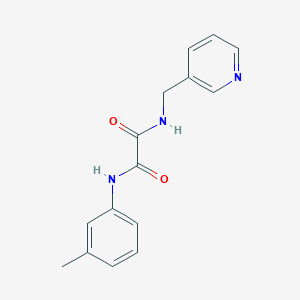

(4-((3-Fluoro-4-methylphenyl)sulfonyl)quinolin-3-yl)(thiomorpholino)methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-((3-Fluoro-4-methylphenyl)sulfonyl)quinolin-3-yl)(thiomorpholino)methanone, also known as FTSM, is a chemical compound that has been extensively studied for its potential use in scientific research. FTSM is a small molecule inhibitor that has been shown to have a wide range of biological effects, including anti-tumor activity and the ability to inhibit the growth of cancer cells.

Scientific Research Applications

Anticancer Activity

(4-((3-Fluoro-4-methylphenyl)sulfonyl)quinolin-3-yl)(thiomorpholino)methanone, as part of the 2‐anilino‐3‐aroylquinolines family, has been investigated for its potent cytotoxic activity against various human cancer cell lines, including HeLa, DU‐145, A549, MDA-MB-231, and MCF-7. These compounds, especially those with modifications on the quinolin-3-yl moiety, have shown remarkable antiproliferative activity against human lung cancer and prostate cancer cell lines, with low IC50 values indicating strong inhibition of tubulin polymerization. These compounds arrest the cell cycle at the G2/M phase, leading to apoptosis, confirmed through multiple assays including mitochondrial membrane potential and Annexin V–FITC assay. Their ability to disrupt tubulin polymerization is further evidenced by immunohistochemistry, western blot, and tubulin polymerization assays, making them promising candidates for anticancer research (Srikanth et al., 2016).

Fluorescence Applications

The quinolin-3-yl moiety, akin to that in (4-((3-Fluoro-4-methylphenyl)sulfonyl)quinolin-3-yl)(thiomorpholino)methanone, has been utilized in the development of novel fluorophores such as 6-Methoxy-4-quinolone. These fluorophores demonstrate strong fluorescence with a large Stokes' shift in aqueous media, making them suitable for biomedical analysis. Their fluorescence intensity is stable across a wide pH range, and they show high stability against light and heat, indicating their potential for use as fluorescent labeling reagents in various scientific and medical applications (Hirano et al., 2004).

Spectroscopic Properties and Solvent Effects

Research into compounds with a similar structure to (4-((3-Fluoro-4-methylphenyl)sulfonyl)quinolin-3-yl)(thiomorpholino)methanone, particularly those involving thieno[2,3-b]pyridine/quinolin-2-yl)(phenyl)methanones, has provided insights into their electronic absorption, excitation, and fluorescence properties. These studies, conducted in various solvents, highlight the impact of solvent polarity and hydrogen-bonding abilities on the spectroscopic behavior of these compounds. Such insights are crucial for the development of sensitive and selective probes for biochemistry and medicine, particularly in studying biological systems and potentially as antioxidants and radioprotectors (Al-Ansari, 2016).

properties

IUPAC Name |

[4-(3-fluoro-4-methylphenyl)sulfonylquinolin-3-yl]-thiomorpholin-4-ylmethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19FN2O3S2/c1-14-6-7-15(12-18(14)22)29(26,27)20-16-4-2-3-5-19(16)23-13-17(20)21(25)24-8-10-28-11-9-24/h2-7,12-13H,8-11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWXHPJDNTSYDFJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)S(=O)(=O)C2=C(C=NC3=CC=CC=C32)C(=O)N4CCSCC4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19FN2O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-((3-Fluoro-4-methylphenyl)sulfonyl)quinolin-3-yl)(thiomorpholino)methanone | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![disodium;ethyl 2,2-bis[(E)-1,2,3-triaza-4-azanidacyclopenta-2,5-dien-5-yldiazenyl]acetate](/img/structure/B2931861.png)

![7-(4-(benzyloxy)-3-methoxyphenyl)-5-methyl-N-(pyridin-2-yl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2931863.png)

![5-Bromo-2-[3-(triazol-2-yl)azetidin-1-yl]pyrimidine](/img/structure/B2931867.png)

![4-amino-5-[4-(diethylamino)phenyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B2931875.png)

![N-(3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-3-(phenylthio)propanamide](/img/structure/B2931879.png)